Insulin Aspart (CAS 116094-23-6) is a recombinant, rapid-acting human insulin analog characterized by a specific amino acid substitution where proline is replaced by aspartic acid at position B28. This targeted structural modification introduces charge repulsion that significantly reduces the thermodynamic stability of self-associated hexamers and dimers in physiological environments [1]. For pharmaceutical procurement and formulation development, Insulin Aspart serves as a critical active pharmaceutical ingredient (API) designed to mimic endogenous postprandial insulin spikes. Its baseline properties require specific formulation excipients—namely zinc and phenolic compounds—to maintain compact R6 hexameric stability in the vial. Upon subcutaneous injection and subsequent dilution by interstitial fluid, these hexamers rapidly dissociate into biologically active monomers, making Insulin Aspart a highly specialized precursor for advanced delivery systems and continuous infusion devices [2].
Substituting Insulin Aspart with Regular Human Insulin (RHI) or other rapid-acting analogs like Insulin Lispro or Insulin Glulisine compromises critical formulation parameters and application-specific performance. While RHI forms highly stable hexamers that delay absorption and peak action, Aspart's charge-repulsion mechanism forces rapid monomerization upon injection, fundamentally altering pharmacokinetic timelines and making RHI unsuitable for ultra-fast postprandial models [1]. Furthermore, substituting Aspart with in-class analogs like Lispro or Glulisine introduces distinct physical stability risks; for example, in continuous subcutaneous insulin infusion (CSII) systems, alternative analogs exhibit significantly higher rates of intrinsic fibrillation and pump occlusion [2]. Finally, subtle differences in receptor binding affinities mean that substituting Aspart with other modified insulins can alter Insulin-Like Growth Factor 1 (IGF-1) receptor activation, impacting mitogenic safety profiles in long-term models or sensitive cell-based assays [3].
Insulin Aspart is engineered for rapid hexamer-to-monomer dissociation upon subcutaneous dilution, overcoming the delayed absorption inherent to Regular Human Insulin (RHI). Clinical pharmacokinetic studies demonstrate that the B28 substitution in Aspart accelerates absorption, resulting in a time to peak action of 94 ± 46 minutes, compared to 173 ± 62 minutes for RHI. Furthermore, 79% of the Insulin Aspart dose is absorbed within the first 3 hours post-administration, versus only 51% for the equivalent dose of RHI [1].
| Evidence Dimension | Time to peak action and 3-hour absorption rate |
| Target Compound Data | 94 ± 46 minutes; 79% absorption at 3 hours |
| Comparator Or Baseline | Regular Human Insulin (RHI) (173 ± 62 minutes; 51% absorption at 3 hours) |
| Quantified Difference | 45% reduction in time to peak action; 28% absolute increase in early absorption |
| Conditions | Subcutaneous administration in human pharmacokinetic models |
Procurement for fast-acting glycemic control formulations must prioritize Aspart over RHI to achieve the rapid onset required for accurate postprandial simulation.
When selecting rapid-acting insulin analogs for continuous subcutaneous insulin infusion (CSII) devices, physical stability against fibrillation and occlusion is a primary differentiator. In comparative stability studies of rapid-acting insulins in pump systems, Insulin Aspart demonstrated the highest chemical and physical stability, yielding an overall occlusion rate of just 9.2%. In contrast, Insulin Lispro exhibited a 15.7% occlusion rate, and Insulin Glulisine showed a highly problematic 40.9% occlusion rate (P < .01)[1].
| Evidence Dimension | Overall occlusion rate in CSII mechanical pumps |
| Target Compound Data | 9.2% occlusion rate |
| Comparator Or Baseline | Insulin Lispro (15.7%) and Insulin Glulisine (40.9%) |
| Quantified Difference | 41% lower occlusion rate than Lispro; 77% lower than Glulisine |
| Conditions | Continuous subcutaneous insulin infusion (CSII) pump systems |
Device manufacturers and formulation scientists must select Aspart to minimize device failure and fibrillation in mechanical infusion applications.
Modifications to the insulin molecule can inadvertently increase binding affinity to the Insulin-Like Growth Factor 1 Receptor (IGF-1R), raising mitogenic and safety concerns in long-term applications. Insulin Aspart maintains an IGF-1R binding affinity that is slightly lower than or equivalent to native human insulin. In contrast, Insulin Lispro exhibits a 1.5-fold higher affinity for the IGF-1R compared to human insulin, and long-acting analogs like Insulin Glargine show a 6- to 8-fold increase in IGF-1R affinity [1].
| Evidence Dimension | Relative binding affinity to the IGF-1 Receptor (IGF-1R) |
| Target Compound Data | Equivalent or slightly lower than human insulin |
| Comparator Or Baseline | Insulin Lispro (1.5-fold higher) and Insulin Glargine (6- to 8-fold higher) |
| Quantified Difference | >33% lower IGF-1R affinity compared to Lispro; >80% lower compared to Glargine |
| Conditions | In vitro receptor binding assays |
Researchers requiring a rapid-acting insulin with a baseline mitogenic safety profile identical to native insulin should procure Aspart over Lispro or Glargine.
Due to its superior physical stability and low occlusion rate (9.2%) compared to glulisine and lispro, Insulin Aspart is the preferred API for use in mechanical pump reservoirs and artificial pancreas systems. Its resistance to fibrillation under the continuous mechanical shear of pump delivery ensures consistent dosing and minimizes the risk of critical device occlusion[1].
In pharmacological research and formulation development targeting mealtime glucose spikes, Insulin Aspart's rapid hexamer dissociation kinetics make it a necessary baseline material. Its ability to reach peak action nearly 80 minutes faster than Regular Human Insulin allows researchers to accurately model and formulate next-generation 'faster-acting' insulins (e.g., utilizing niacinamide excipients) [2].
For in vitro assays evaluating insulin receptor (IR) kinetics without confounding cell-growth stimulation, Insulin Aspart is highly suitable. Because its binding affinity to the IGF-1 receptor remains equivalent to or lower than native human insulin—unlike lispro or glargine—it provides a clean metabolic signaling profile without artificially inflating mitogenic pathways [3].